4-Chloro-2-chloromethyl-5-fluoro-pyrimidine
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Overview
Description
4-Chloro-2-chloromethyl-5-fluoro-pyrimidine is a heterocyclic organic compound with the molecular formula C5H3Cl2FN2. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications. The presence of chlorine and fluorine atoms in its structure makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-chloromethyl-5-fluoro-pyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloro-5-fluoropyrimidine with chloromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-chloromethyl-5-fluoro-pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, reacting with amines can yield aminopyrimidines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
4-Chloro-2-chloromethyl-5-fluoro-pyrimidine is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and nucleic acid analogs.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-chloromethyl-5-fluoro-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electronegative chlorine and fluorine atoms can enhance binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by mimicking natural substrates .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate: Contains an indole ring, which imparts different chemical properties.
Uniqueness
4-Chloro-2-chloromethyl-5-fluoro-pyrimidine is unique due to its dual halogenation and the presence of a chloromethyl group, which provides versatility in synthetic applications. Its structure allows for a wide range of chemical modifications, making it a valuable building block in medicinal chemistry and material science.
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2FN2/c6-1-4-9-2-3(8)5(7)10-4/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKVNNABLIJGII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)CCl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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